1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine
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Overview
Description
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine is a complex organic compound that features a piperidine ring, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl halide in the presence of a base.
Formation of the Thiazole Ring: This can be synthesized through the condensation of appropriate thioamide and α-haloketone under reflux conditions.
Coupling of the Thiazole and Piperidine Rings: This step involves the use of a coupling reagent such as EDCI or DCC to form the desired amine linkage.
Introduction of the Pyridine Ring: This can be achieved through a nucleophilic substitution reaction using pyridine-4-carboxaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine: shares structural similarities with other piperidine and thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS/c1-17-22-13-20(26-17)16-24(14-18-3-7-21-8-4-18)15-19-5-9-23(10-6-19)11-12-25-2/h3-4,7-8,13,19H,5-6,9-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZXGMBUURYCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN(CC2CCN(CC2)CCOC)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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